molecular formula C8H8N2 B1296941 2-Methyl-1H-pyrrolo[2,3-b]pyridine CAS No. 23612-48-8

2-Methyl-1H-pyrrolo[2,3-b]pyridine

Cat. No. B1296941
CAS RN: 23612-48-8
M. Wt: 132.16 g/mol
InChI Key: XDHFUUVUHNOJEW-UHFFFAOYSA-N
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Description

2-Methyl-1H-pyrrolo[2,3-b]pyridine is a white powder . It can be used to fingerprint the volatile profile of traditional tobacco and e-cigarettes . It is also a heterocyclic molecule that can be utilized as a pharmaceutical building block .


Synthesis Analysis

2-Methyl-1H-pyrrolo[2,3-b]pyridine has a molecular weight of 132.16 . The synthesis of 2-Methyl-1H-pyrrolo[2,3-b]pyridine derivatives has been reported, with potent activities against FGFR1, 2, and 3 .


Molecular Structure Analysis

The IUPAC name of 2-Methyl-1H-pyrrolo[2,3-b]pyridine is 2-methyl-3H-pyrrolo[2,3-b]pyridine . Its InChI code is 1S/C8H8N2/c1-6-5-7-3-2-4-9-8(7)10-6/h2-5H,1H3,(H,9,10) .


Chemical Reactions Analysis

The 1H-pyrrolo[2,3-b]pyridines are shown to undergo nitration, nitrosation, bromination, iodination, and reaction with Mannich bases predominantly at the 3-position .


Physical And Chemical Properties Analysis

2-Methyl-1H-pyrrolo[2,3-b]pyridine has a density of 1.2±0.1 g/cm3, a molar refractivity of 41.4±0.3 cm3, and a molar volume of 111.4±3.0 cm3 . It has 2 H bond acceptors, 1 H bond donor, and 0 freely rotating bonds .

Scientific Research Applications

Mechanism of Action

Safety and Hazards

The safety information for 2-Methyl-1H-pyrrolo[2,3-b]pyridine includes hazard statements H302, H315, H319, H332, H335, and precautionary statements P261, P280, P305, P338, P351 .

Future Directions

Targeting FGFRs represents an attractive strategy for cancer therapy . The functionalization of 1H-pyrrolo[2,3-b]pyridine was studied to provide new compounds directing toward agrochemicals and/or functional materials .

properties

IUPAC Name

2-methyl-1H-pyrrolo[2,3-b]pyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8N2/c1-6-5-7-3-2-4-9-8(7)10-6/h2-5H,1H3,(H,9,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XDHFUUVUHNOJEW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(N1)N=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60342574
Record name 2-Methyl-7-azaindole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60342574
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

132.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Methyl-1H-pyrrolo[2,3-b]pyridine

CAS RN

23612-48-8
Record name 2-Methyl-7-azaindole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60342574
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-Methyl-7-azaindole
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Synthesis routes and methods I

Procedure details

2-methyl-7-azaindole was prepared in two steps. First, 2-amino-3-picoline was reacted with acetyl chloride in toluene in the presence of pyridine to produce 2-acetamido-3-picoline in 65% yield. Second, pyrolysis of 2-acetamido-3-picoline in N-methylaniline in the presence of NaH at 280° C. was performed to produce 2-methyl-7-azaindole (FIG. 18) in 23% yield. This compound was characterized by NMR spectroscopy.
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Synthesis routes and methods II

Procedure details

2-methyl-7-azaindole was prepared in two steps. First, 2-amino-3-picoline was reacted with acetyl chloride in toluene in the presence of pyridine to produce 2-acetamido-3-picoline in 65% yield. Second, pyrolysis of 2-acetamido-3-picoline in N-methylaniline in the presence of NaH at 280° C. was performed to produce 2-methyl-7-azaindole (FIG. 18) in 23% yield. This compound was characterized by NMR spectroscopy.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: What is a key advantage of the newly reported synthesis method for 2-Methyl-7-azaindole?

A: The research highlights a novel synthesis method for 2-Methyl-7-azaindole that boasts several advantages over potential previous methods. A key advantage is the impressive yield, reported to be higher than 60% []. This makes the process potentially more efficient and cost-effective for larger-scale production compared to methods with lower yields.

Q2: What are the starting materials used in the new synthesis method for 2-Methyl-7-azaindole and what are the reaction steps?

A: The new synthesis method utilizes readily available starting materials: 2-amino-3-methylpyridine and acetic anhydride []. The synthesis involves a two-step process:

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